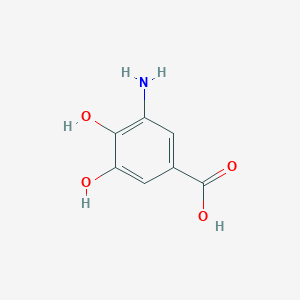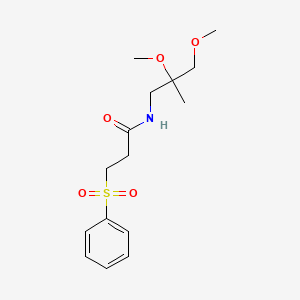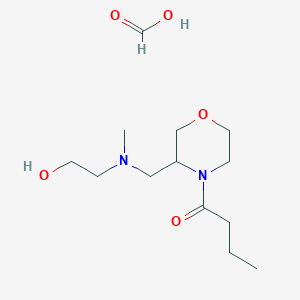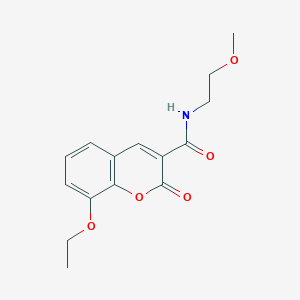
3-Amino-4,5-dihydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4,5-dihydroxybenzoic acid is a type of hydroxybenzoic acid, which is a group of phenolic acids. These compounds are aromatic carboxylic acids that contain a typical C6-C1 carbon skeleton structure . They are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, 2,3-dihydroxybenzoic acid was synthesized using 2,3-dihydroxybenzoic acid as the initial material, via alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Molecular Structure Analysis
The molecular structure of this compound is similar to other hydroxybenzoic acids, which contain a typical C6-C1 carbon skeleton structure .Chemical Reactions Analysis
In a study, 3,5-dihydroxybenzoic acid (a carboxy-substituted resorcinol) was used as a probe for selective and ratiometric DA sensing .Physical and Chemical Properties Analysis
Hydroxybenzoic acids are found in a variety of plants like spices, vegetables, fruits, and grains. They are the major aromatic secondary metabolites that impart food with typical organoleptic characteristics .科学的研究の応用
Biosynthesis of Rifamycin in Nocardia Mediterranei 3-Amino-4,5-dihydroxybenzoic acid plays a crucial role in the biosynthesis of rifamycin in Nocardia mediterranei. It has been identified as a direct precursor of the seven-carbon amino starter-unit necessary for the synthesis of ansamycins, a class of antibiotics which includes rifamycin (Ghisalba & Nüesch, 1981).
Synthesis of Novel Antioxidant Compounds Research involving derivatives of this compound, specifically focusing on triazol-5-one derivatives, has shown potential in vitro antioxidant activities. These activities include reducing power, free radical scavenging, and metal chelating activity, compared to standard antioxidants (Yüksek et al., 2015).
Antiplatelet Aggregatory Substance from Plant Sources Derivatives of this compound have been isolated from Acanthopanax senticosus as substances that inhibit platelet aggregation. This finding suggests potential therapeutic applications in preventing or treating conditions associated with abnormal platelet aggregation (Yun-Choi et al., 1987).
Identification of Antibiotic Producers in Actinomycetes this compound synthase is a key enzyme for its biosynthesis and has been used to screen for ansamycin or AHBA-related antibiotic-producing strains in Actinomycetes. This approach aids in the identification of new antibiotic sources (Hui-tu et al., 2009).
Biotransformation Studies with the Incubated Hen’s Egg this compound has been used in metabolism studies with incubated hen’s eggs, demonstrating its suitability as a supplement in animal experimentation. This provides insights into its metabolic pathways and potential applications in pharmaceutical research (Kiep et al., 2014).
Biosynthesis in Ansamycin Antibiotics Research has focused on understanding the biosynthesis pathway of this compound, highlighting its role as a precursor in ansamycin antibiotics. This study helps in elucidating the complex processes involved in antibiotic synthesis (Kim et al., 1996).
Synthesis and Biological Studies Synthesis studies of this compound and its derivatives have been conducted, focusing on their properties and potential applications in medicine and biology. These studies contribute to the broader understanding of its chemical characteristics and therapeutic potential (Becker, 1984).
作用機序
Target of Action
3-Amino-4,5-dihydroxybenzoic acid is a type of hydroxybenzoic acid, which are major aromatic secondary metabolites It’s known that hydroxybenzoic acids have a wide range of targets due to their antioxidant capabilities .
Mode of Action
It’s known that hydroxybenzoic acids can influence metabolism, cellular signaling, and gene expression . They can activate various signaling pathways, thereby decreasing oxidative stress and associated problems such as endothelial dysfunction .
Biochemical Pathways
Hydroxybenzoic acids, including this compound, are synthesized via the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds . The metabolic pathways of primary metabolites in plant foods are also linked with metabolic pathways of secondary metabolites .
Pharmacokinetics
It’s known that the bioavailability of hydroxybenzoic acids can be influenced by factors such as oral delivery .
Result of Action
Hydroxybenzoic acids are known to have health benefits such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis of secondary metabolites in foods may differ between plant species, due to the difference in the nature of the plant . Plant growing under different environments and conditions also showed differences in the metabolite profile .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3-Amino-4,5-dihydroxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized as an intermediate of catabolic and anabolic pathways in some microorganisms . The nature of these interactions is complex and involves multiple biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate the Nrf2 signaling pathway that increases the expression of antioxidant enzymes, thereby decreasing oxidative stress and associated problems such as endothelial dysfunction .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it is formed during the catabolism of quinate/shikimate in soil-dwelling organisms and is shuttled through the β-ketoadipate pathway to produce intermediates of the tricarboxylic acid cycle .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, it is formed during the catabolism of quinate/shikimate in soil-dwelling organisms .
Subcellular Localization
Factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles could play a role .
特性
IUPAC Name |
3-amino-4,5-dihydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,9-10H,8H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQLYASRVXAFRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2361789.png)

![2-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2361792.png)
![Methyl 4-[({5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylphenyl}sulfonyl)amino]benzoate](/img/structure/B2361793.png)
![(1-Chloronaphtho[2,1-b]thiophen-2-yl)[4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B2361795.png)
![2-[[1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2361796.png)
![tert-butyl N-[(1-hydroxycyclopentyl)methyl]-N-methylcarbamate](/img/structure/B2361797.png)






![(2E)-1-[5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2361809.png)
